molecular formula C17H23ClN2O2 B10860077 Bisaramil

Bisaramil

Cat. No.: B10860077
M. Wt: 322.8 g/mol
InChI Key: PMCPYLGCPSNSLS-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bisaramil involves the reaction of 3-ethyl-7-methyl-3,7-diazabicyclo[3.3.1]nonane with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or chromatography to obtain this compound hydrochloride .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste. Purification steps such as crystallization and filtration are employed to obtain high-purity this compound suitable for pharmaceutical use .

Chemical Reactions Analysis

Types of Reactions

Bisaramil undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives can exhibit different pharmacological properties and are often studied for their potential therapeutic applications .

Comparison with Similar Compounds

Bisaramil is often compared with other class I antiarrhythmic agents such as flecainide, disopyramide, and lidocaine. While all these compounds block sodium channels, this compound is unique in its slow kinetic action and potent effects on sodium channels . Similar compounds include:

This compound’s unique properties make it a valuable compound for studying and treating arrhythmias, offering advantages over other antiarrhythmic agents in certain clinical scenarios .

Properties

Molecular Formula

C17H23ClN2O2

Molecular Weight

322.8 g/mol

IUPAC Name

(3-ethyl-7-methyl-3,7-diazabicyclo[3.3.1]nonan-9-yl) 4-chlorobenzoate

InChI

InChI=1S/C17H23ClN2O2/c1-3-20-10-13-8-19(2)9-14(11-20)16(13)22-17(21)12-4-6-15(18)7-5-12/h4-7,13-14,16H,3,8-11H2,1-2H3

InChI Key

PMCPYLGCPSNSLS-UHFFFAOYSA-N

Canonical SMILES

CCN1CC2CN(CC(C1)C2OC(=O)C3=CC=C(C=C3)Cl)C

Origin of Product

United States

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